2-((4-Amino-2-nitrophenyl)amino)ethanol
Overview
Description
2-((4-Amino-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H11N3O3. It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-2-nitroaniline with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 2-((4-Amino-2-nitrophenyl)amino)ethanol may involve the use of large-scale reactors where the nitration and subsequent reactions are carried out under optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
2-((4-Amino-2-nitrophenyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4-Amino-2-nitrophenyl)amino)ethanol involves its interaction with biological molecules through its amino and nitro groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting cellular processes. The compound may target specific enzymes or receptors, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
- 2-((2-Amino-4-nitrophenyl)amino)ethanol
- 4-Amino-2-nitrophenol
- 2-Amino-4-nitrophenol
Comparison: 2-((4-Amino-2-nitrophenyl)amino)ethanol is unique due to the presence of both amino and nitro groups on the benzene ring, along with an ethanol moiety. This combination of functional groups provides distinct reactivity and applications compared to similar compounds. For instance, 4-Amino-2-nitrophenol lacks the ethanol moiety, which limits its solubility and reactivity in certain reactions .
Properties
IUPAC Name |
2-(4-amino-2-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZVOLBULPDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Record name | HC RED 3 | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021236 | |
Record name | HC Red 3 | |
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Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc red 3 appears as fine dark maroon crystals or dark brown powder. (NTP, 1992), Dark maroon or dark brown solid; [CAMEO] | |
Record name | HC RED 3 | |
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URL | https://cameochemicals.noaa.gov/chemical/20453 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
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CAS No. |
2871-01-4 | |
Record name | HC RED 3 | |
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Record name | Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- | |
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Record name | 2-(4-amino-2-nitroanilino)ethanol | |
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Melting Point |
260 to 262 °F (NTP, 1992) | |
Record name | HC RED 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20453 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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